

NVS-CECR2-1 chemical probe characterization data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **Nvs-cecr2-1**

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Quantitative Characterization Data

The following tables consolidate the key quantitative data for **NVS-CECR2-1** from multiple studies.

Table 1: Binding Affinity and Selectivity of NVS-CECR2-1 This table details the direct binding measurements and selectivity profile of the probe [1] [2] [3].

Assay Type	Target	Reported Value	Description
AlphaScreen Assay [1]	CECR2	IC50 = 47 nM	Inhibits CECR2 binding to an acetylated histone peptide.
Isothermal Titration Calorimetry (ITC) [1]	CECR2	KD = 80 nM	Measures direct binding affinity.
Selectivity Panel [2]	48 other BRDs	No cross-reactivity	Demonstrates high selectivity over other bromodomains.
Selectivity Panel [3]	BRD4	IC50 > 37 µM	Further confirms selectivity against a common BET target.

Table 2: Cellular and Cytotoxic Activity of NVS-CECR2-1 This table summarizes the functional activity of the probe in various cellular models [4] [3].

Assay Type	Cell Line / Model	Reported Value / Effect	Description
Cytotoxicity (MTS Assay) [4]	SW48 (Colon Cancer)	IC50 ~ sub-micromolar	Induces cell death.
	Various other cancer cells	Cytotoxic at a few μM	Kills >50% of population in colon, lung, cervix, and bone cancer lines.
Apoptosis Assay [3]	SW48	>80% apoptosis at 6 μM	Induces programmed cell death in a dose-dependent manner.
Clonogenic Assay [3]	SW48	IC50 = 0.64 μM	Inhibits colony formation ability.
Chromatin Fractionation [4]	Various	Effective at 5-15 μM	Displaces CECR2 from chromatin in cells.

Experimental Protocols

The characterization of **NVS-CECR2-1** relied on several key experimental methodologies.

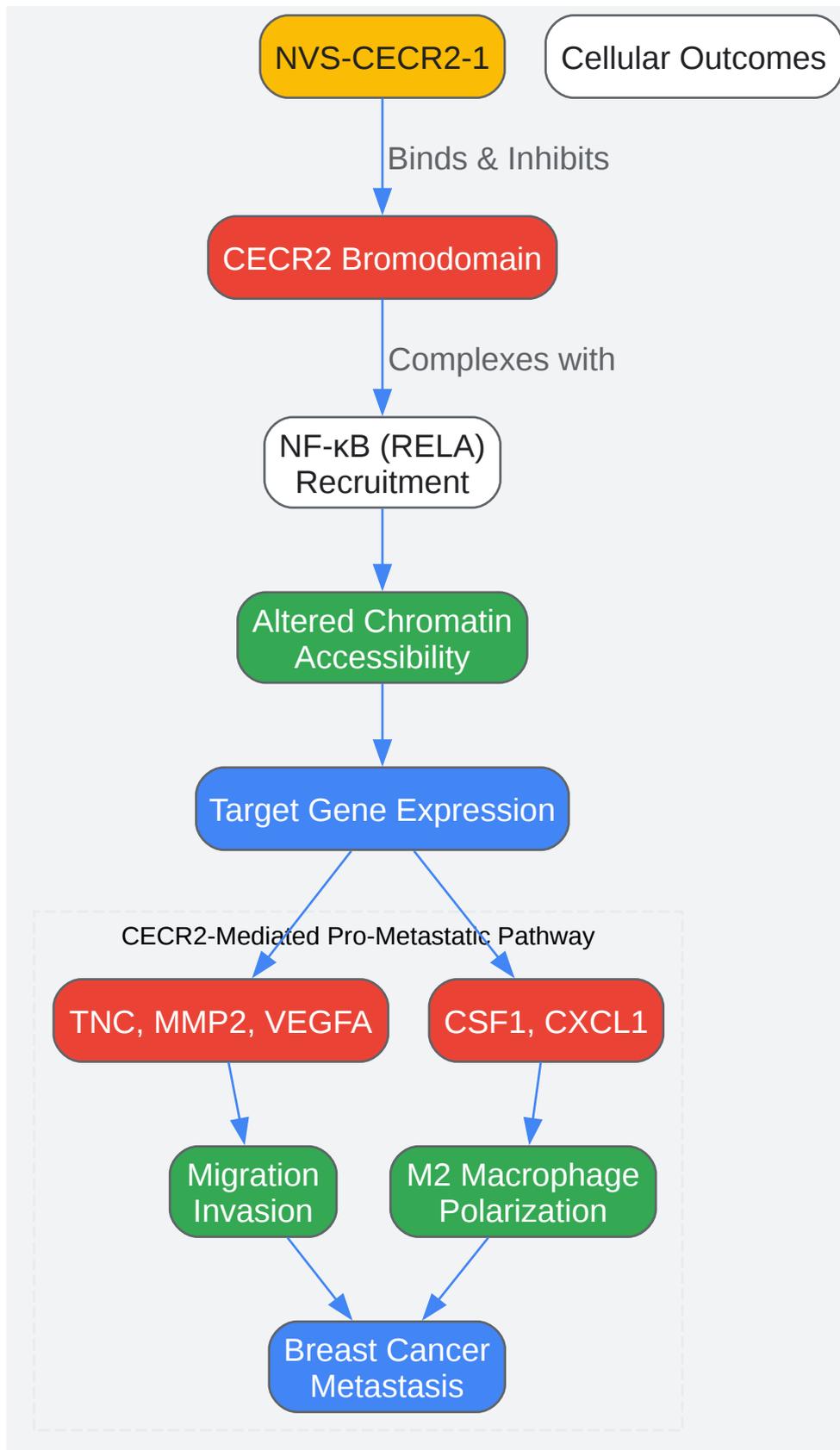
- **Biophysical Binding Assays:** The high affinity of **NVS-CECR2-1** for the CECR2 bromodomain was confirmed using **Isothermal Titration Calorimetry (ITC)**. Experiments were performed at 288.15 K, with protein in a buffer of 20 mM Hepes pH 7.5, 150 mM NaCl, and 0.5 mM TCEP. Data were analyzed using a single binding site model [1]. The **AlphaScreen assay** utilized an 11-point serial dilution of the compound, competing with a biotinylated acetylated histone peptide (H4K5acK8acK12acK16ac) for binding to CECR2. The signal was detected using streptavidin-coated donor and nickel chelate acceptor beads [1].
- **Cellular Target Engagement:** To confirm that the probe engages its target in a cellular environment, **chromatin fractionation** assays were used. Cells were treated with **NVS-CECR2-1** (typically 5-15 μM), and lysates were separated into chromatin-bound and soluble fractions. Immunoblot analysis

demonstrated a dose-dependent dissociation of CECR2 from the chromatin fraction, indicating effective cellular target engagement [4].

- **Phenotypic Cellular Assays:** The functional cytotoxic effects were measured using standard **cell viability assays** (e.g., MTS assay), where cells were treated with a concentration range of **NVS-CECR2-1** for 72 hours [4]. **Apoptosis** was specifically measured via flow cytometry using Annexin V/propidium iodide staining after 72 hours of treatment [3]. The **clonogenic assay** evaluated long-term survival and proliferative capacity by treating cells for 10 days and counting the resulting colonies [3].

Biological Role & Mechanism of Action

To help visualize the mechanism of action of CECR2 and its inhibition, the following diagram outlines the key signaling pathways and cellular outcomes based on recent research.



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Diagram 1: Proposed mechanism of CECR2 in promoting breast cancer metastasis and the point of inhibition by **NVS-CECR2-1**. Based on findings from Zhang et al. (2022) [5].

Key Insights for Researchers

- **Therapeutic Potential for Metastasis:** Evidence suggests that CECR2 is upregulated in breast cancer metastases and promotes metastasis by modulating the tumor microenvironment. Its inhibition by **NVS-CECR2-1** suppresses **NF-κB-mediated immune suppression by macrophages** and impedes metastasis in mouse models, nominating it as a promising therapeutic target [5].
- **Dual Mechanism of Cytotoxicity:** The cytotoxic activity of **NVS-CECR2-1** appears to work through a dual mechanism. Sensitivity is reduced upon CECR2 depletion, confirming an **on-target effect**. However, the probe also kills some cancer cell lines with very low CECR2 expression, suggesting a **CECR2-independent mechanism** is also involved [4].
- **A Selective Tool for Epigenetics Research:** As a highly selective non-BET bromodomain inhibitor, **NVS-CECR2-1** is a valuable chemical probe for the research community. It allows for the specific investigation of CECR2's biological functions without the confounding effects of inhibiting the more widely studied BET proteins [1] [3].

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To cite this document: Smolecule. [NVS-CECR2-1 chemical probe characterization data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b537871#nvs-cecr2-1->

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